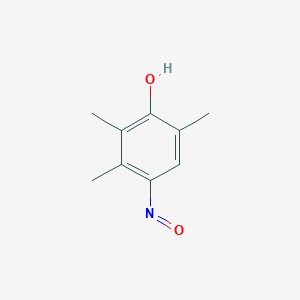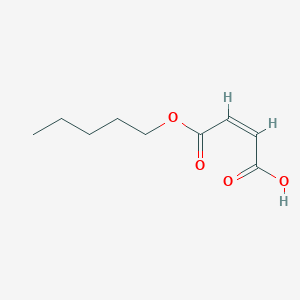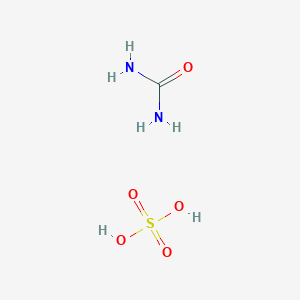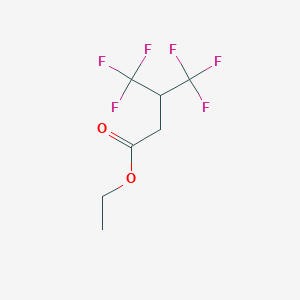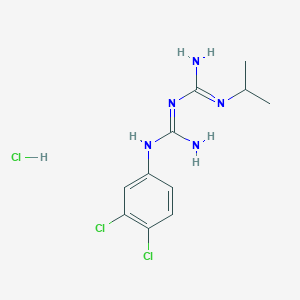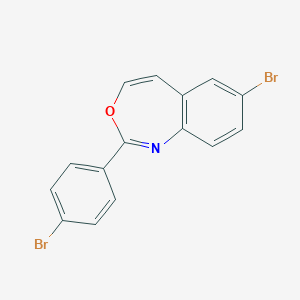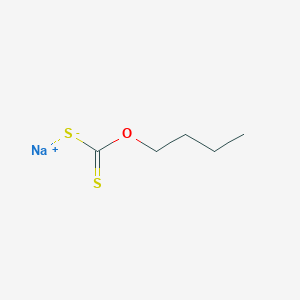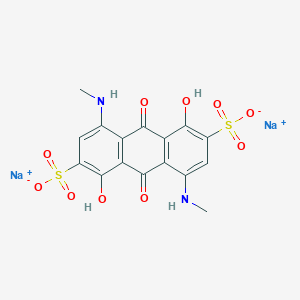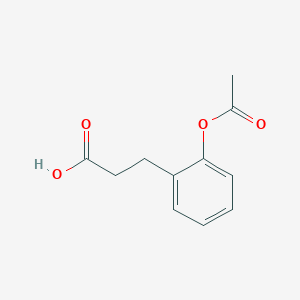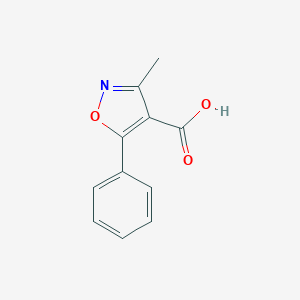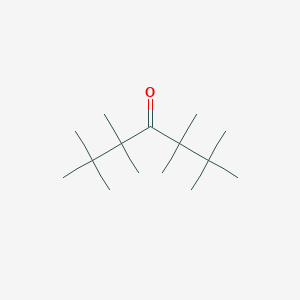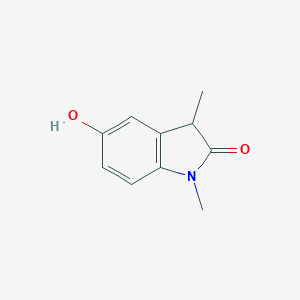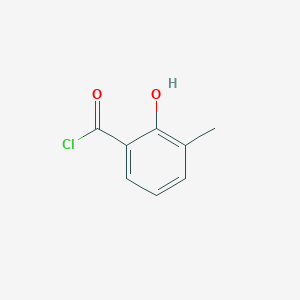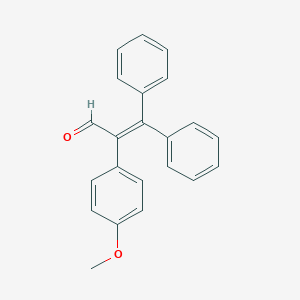
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal, also known as methoxydiphenylpropene (MDPP), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it an attractive candidate for research in the areas of medicinal chemistry, biochemistry, and material science.
Mechanism Of Action
The mechanism of action of MDPP is not well understood, but it is believed to act through various pathways such as scavenging of reactive oxygen species (ROS), inhibition of inflammatory cytokines, and modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical And Physiological Effects
MDPP has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective effects. In vitro studies have shown that MDPP can scavenge ROS and inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that MDPP can protect against oxidative stress-induced damage in various tissues such as the brain, liver, and kidney.
Advantages And Limitations For Lab Experiments
The advantages of using MDPP in lab experiments include its easy synthesis, high purity, and well-defined chemical structure. The limitations of using MDPP include its low solubility in water, which can make it difficult to work with in aqueous environments, and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are many potential future directions for research on MDPP. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in the development of high-performance organic electronic devices. Additionally, more research is needed to understand the mechanism of action of MDPP and its potential toxicity in vivo.
Synthesis Methods
MDPP can be synthesized through a simple and efficient reaction between 4-methoxybenzaldehyde and 1,3-diphenylacetone in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
MDPP has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic electronics. In drug discovery, MDPP has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, MDPP has been used as a building block for the synthesis of various functional materials such as polymers, liquid crystals, and organic semiconductors. In organic electronics, MDPP has been shown to exhibit excellent electron transport properties, making it a promising candidate for the development of high-performance organic electronic devices.
properties
CAS RN |
16384-67-1 |
|---|---|
Product Name |
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal |
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3,3-diphenylprop-2-enal |
InChI |
InChI=1S/C22H18O2/c1-24-20-14-12-17(13-15-20)21(16-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
UHICFZCYLORALY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
synonyms |
2-(4-Methoxyphenyl)-3,3-diphenylacrylaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




